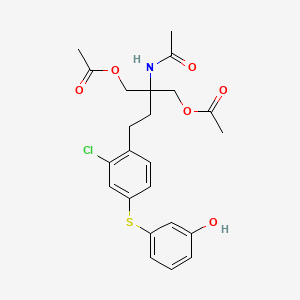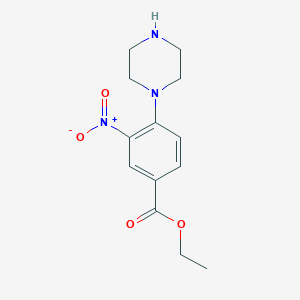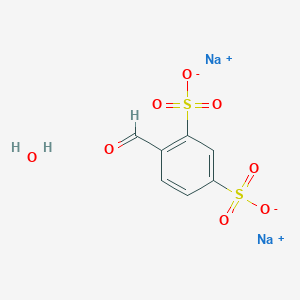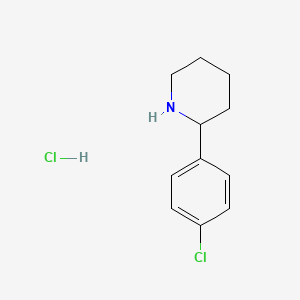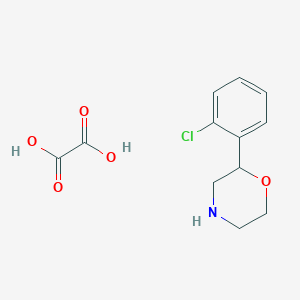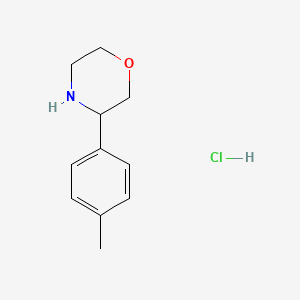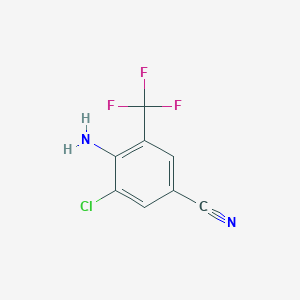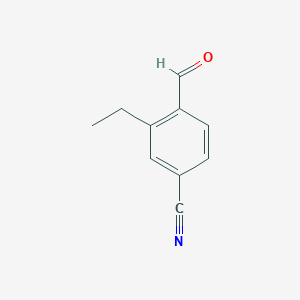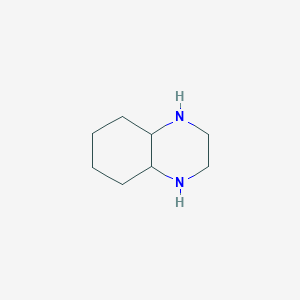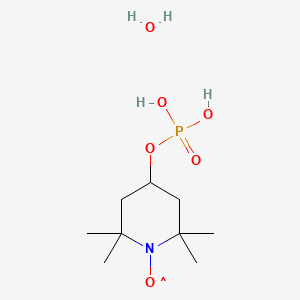
CID 16211714
説明
CID 16211714 is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound, also known as 3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, has been synthesized using various methods and has shown promising results in biochemical and physiological studies. In
作用機序
The mechanism of action of CID 16211714 is not fully understood. However, studies have suggested that this compound exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, MAPK/ERK pathway, and NF-κB pathway. This compound has also been shown to inhibit the activity of various enzymes, including histone deacetylases and phosphodiesterases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9 and increasing the Bax/Bcl-2 ratio. In neuronal cells, this compound has been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In inflammation studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
CID 16211714 has several advantages for lab experiments. It is stable and easy to synthesize, making it readily available for research purposes. It has also shown promising results in various research applications, making it a potential candidate for drug development. However, this compound has some limitations. It has low solubility in water, which may limit its use in certain experiments. It also has not been extensively studied in vivo, which may limit its potential for clinical applications.
将来の方向性
There are several future research directions for CID 16211714. One potential direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its effects in vivo to determine its potential for clinical applications. Additionally, this compound could be used in combination with other compounds to enhance its effects and reduce any potential limitations.
Conclusion
This compound is a promising compound for scientific research. It has been synthesized using various methods and has shown potential in various research applications, including cancer research, neuroprotection, and inflammation studies. Although its mechanism of action is not fully understood, studies have suggested that it modulates various signaling pathways and inhibits the activity of various enzymes. This compound has several advantages for lab experiments, including stability and ease of synthesis. However, it also has some limitations, such as low solubility in water and limited in vivo studies. Future research directions for this compound include further investigation of its mechanism of action and effects in vivo.
科学的研究の応用
CID 16211714 has shown potential in various scientific research applications, including cancer research, neuroprotection, and inflammation studies. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection studies, this compound has been shown to protect neuronal cells from oxidative stress and improve cognitive function. In inflammation studies, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
InChI |
InChI=1S/C9H19NO5P.H2O/c1-8(2)5-7(15-16(12,13)14)6-9(3,4)10(8)11;/h7H,5-6H2,1-4H3,(H2,12,13,14);1H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGTZKBHXQSHHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)OP(=O)(O)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583465 | |
| Record name | [2,2,6,6-Tetramethyl-4-(phosphonooxy)piperidin-1-yl]oxidanyl--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22690-04-6 | |
| Record name | [2,2,6,6-Tetramethyl-4-(phosphonooxy)piperidin-1-yl]oxidanyl--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis[bis(trimethylsilyl)amino]germane](/img/structure/B1602518.png)
